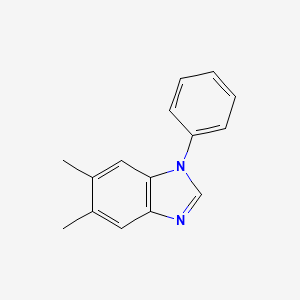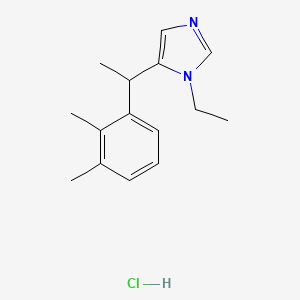
Ethylmedetomidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmedetomidine Hydrochloride is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is an impurity of Medetomidine Hydrochloride, which is widely used as a veterinary anesthetic and analgesic. This compound shares similar pharmacological properties with Medetomidine, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmedetomidine Hydrochloride involves the reaction of 2,3-dimethylbenzylamine with imidazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and distributed for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylmedetomidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethylmedetomidine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as an anesthetic and analgesic, similar to Medetomidine.
Industry: It is used in the development of new pharmaceuticals and as a component in veterinary medicine.
Wirkmechanismus
Ethylmedetomidine Hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound primarily targets the central nervous system, affecting pathways involved in pain and sedation .
Vergleich Mit ähnlichen Verbindungen
Medetomidine Hydrochloride: A widely used veterinary anesthetic with similar pharmacological properties.
Dexmedetomidine Hydrochloride: A more selective alpha-2 adrenergic agonist used in both veterinary and human medicine.
Uniqueness: Ethylmedetomidine Hydrochloride is unique due to its specific chemical structure and the presence of an ethyl group, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H21ClN2 |
|---|---|
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1-ethylimidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2.ClH/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3;/h6-10,13H,5H2,1-4H3;1H |
InChI-Schlüssel |
QFPAWBRZFWBKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1C(C)C2=CC=CC(=C2C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
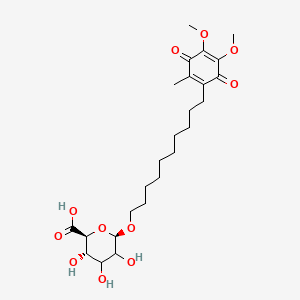

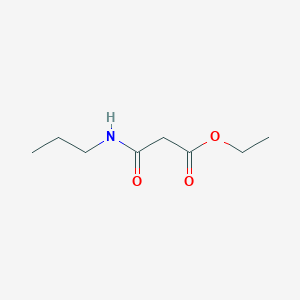
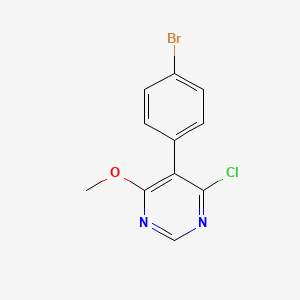


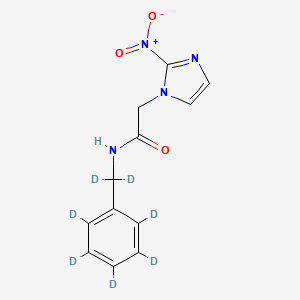
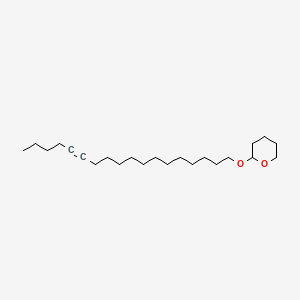
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)

![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
